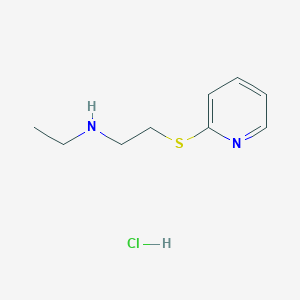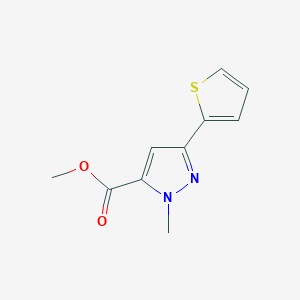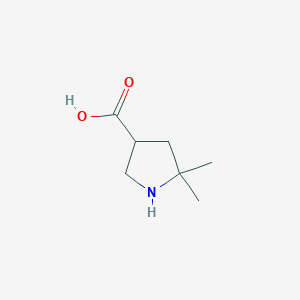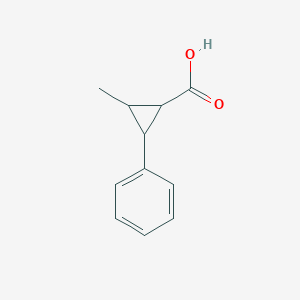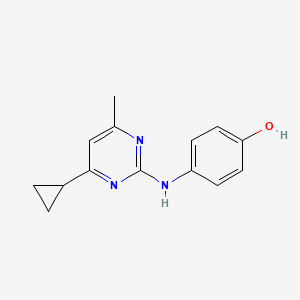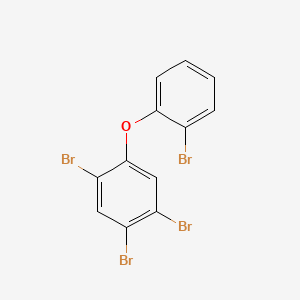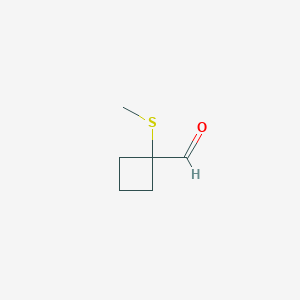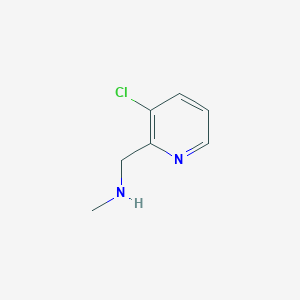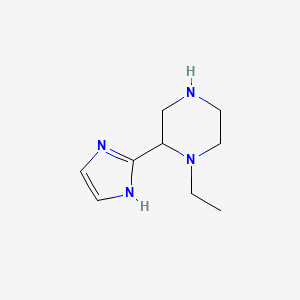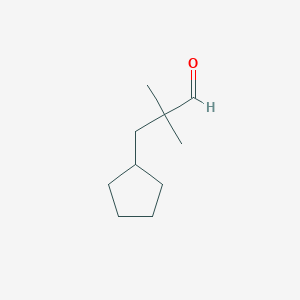
3-Cyclopentyl-2,2-dimethylpropanal
Übersicht
Beschreibung
3-Cyclopentyl-2,2-dimethylpropanal is a useful research chemical with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its CAS number 1780155-70-5 .
Molecular Structure Analysis
The molecule has a complex structure with large-amplitude nuclear motions, including the rotation of the tert-butyl group and the inversion of the nonplanar carbonyl moiety . The molecule’s structure in the lowest excited singlet and triplet electronic states has been studied using the multiconfigurational CASPT2/def2-TZVPP approach .Chemical Reactions Analysis
The addition-esterification and transesterification reactions involved in the synthesis of related compounds like cyclopentanol from cyclopentene are exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions .Wissenschaftliche Forschungsanwendungen
Monitoring of Pyrethroid Metabolites
Research by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to 3-Cyclopentyl-2,2-dimethylpropanal. This method is essential for monitoring exposure to synthetic pyrethroids in humans, highlighting the significance of compounds like 3-Cyclopentyl-2,2-dimethylpropanal in environmental and occupational health studies (Arrebola et al., 1999).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) described a novel route for synthesizing cyclopropane derivatives, which are crucial in various chemical syntheses. The process involves converting 1,1-dimethyls in dimethyloxazolines into cyclopropyl dimethyloxazolines, demonstrating the versatility of 3-Cyclopentyl-2,2-dimethylpropanal-related structures in organic synthesis (Giri et al., 2006).
Transformation in Soil Chemistry
Yih et al. (1970) studied the transformation of compounds related to 3-Cyclopentyl-2,2-dimethylpropanal in soil. This research provides insights into the environmental fate and behavior of similar chemical structures, crucial for understanding their impact on soil chemistry and ecology (Yih et al., 1970).
Synthesis of Heteroarenes
Shi et al. (2018) developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with acids related to 3-Cyclopentyl-2,2-dimethylpropanal. This protocol enables efficient synthesis of heteroarenes, illustrating the compound's relevance in developing new molecules for drug discovery (Shi et al., 2018).
Use in Stereoselective Synthesis
Macaev and Malkov (2006) reviewed the use of carenes in synthesizing organic compounds with a cyclopropane fragment similar to 3-Cyclopentyl-2,2-dimethylpropanal. This research demonstrates the importance of such structures in stereoselective synthesis, crucial in pharmaceuticals and fine chemicals (Macaev & Malkov, 2006).
Zukünftige Richtungen
Future research could focus on the detailed understanding of the molecular features of the ligand binding to a target protein, which facilitates the successful design of potent and selective inhibitors . Additionally, the development of green solvents to replace conventional petrochemical solvents is a promising area of research .
Eigenschaften
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGXLUCAIDRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
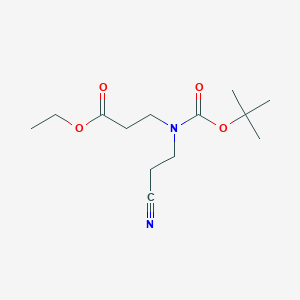

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
